molecular formula C18H30O3 B046868 (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione CAS No. 114416-55-6

(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione

Cat. No. B046868
M. Wt: 294.4 g/mol
InChI Key: MANKLCWXYICFDJ-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione, also known as WIN 55,212-2, is a synthetic cannabinoid compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism Of Action

(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione acts on the endocannabinoid system, specifically the CB1 and CB2 receptors. It is a partial agonist of these receptors, meaning it can activate them to a certain extent but not fully. This activation leads to a decrease in the release of neurotransmitters such as glutamate and an increase in the release of neurotransmitters such as dopamine, resulting in its analgesic and neuroprotective effects.

Biochemical And Physiological Effects

(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione has been shown to have various biochemical and physiological effects. It has been shown to decrease inflammation by reducing the production of pro-inflammatory cytokines. It also has analgesic properties, which can be attributed to its ability to decrease the release of neurotransmitters such as glutamate. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione in lab experiments is its ability to selectively activate the CB1 and CB2 receptors, allowing for specific targeting of the endocannabinoid system. However, one limitation is its partial agonist activity, which may make it less effective than full agonists in certain applications.

Future Directions

There are many potential future directions for research on (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione. One direction is exploring its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is investigating its potential as a treatment for psychiatric disorders such as anxiety and depression. Additionally, further research could be done on its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects.

Synthesis Methods

The synthesis of (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione involves the reaction of 1,5-cyclooctadiene with 1,4-benzoquinone in the presence of a palladium catalyst. The resulting product is then reacted with pentylmagnesium bromide to form (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione.

Scientific Research Applications

(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a potential treatment for conditions such as multiple sclerosis, neuropathic pain, and traumatic brain injury.

properties

CAS RN

114416-55-6

Product Name

(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione

InChI

InChI=1S/C18H30O3/c1-2-3-10-14-17-16(19)13-11-8-6-4-5-7-9-12-15-18(20)21-17/h8,11,17H,2-7,9-10,12-15H2,1H3/b11-8-

InChI Key

MANKLCWXYICFDJ-FLIBITNWSA-N

Isomeric SMILES

CCCCCC1C(=O)C/C=C\CCCCCCCC(=O)O1

SMILES

CCCCCC1C(=O)CC=CCCCCCCCC(=O)O1

Canonical SMILES

CCCCCC1C(=O)CC=CCCCCCCCC(=O)O1

synonyms

12-keto-9(2)-octadecen-13-olide
12-KO13O

Origin of Product

United States

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